molecular formula C9H10ClNO3S B1362453 4-[Acetyl(methyl)amino]benzenesulfonyl chloride CAS No. 39169-92-1

4-[Acetyl(methyl)amino]benzenesulfonyl chloride

Cat. No. B1362453
CAS RN: 39169-92-1
M. Wt: 247.7 g/mol
InChI Key: FJXBSNLZPGJSAT-UHFFFAOYSA-N
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Description

“4-[Acetyl(methyl)amino]benzenesulfonyl chloride” is a chemical compound with the molecular formula C9H10ClNO3S . It contains a total of 25 bonds, including 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 sulfone .


Synthesis Analysis

The synthesis of “4-[Acetyl(methyl)amino]benzenesulfonyl chloride” involves several steps. The process starts with the reaction of an acyl chloride, an anhydride, or an ester with an amine . The initial step in these reactions with benzenecarbonyl derivatives and methanamine as illustrative reactants is as follows . The reaction is completed by loss of a proton and elimination of X⊖ X ⊖ .


Molecular Structure Analysis

The molecular structure of “4-[Acetyl(methyl)amino]benzenesulfonyl chloride” includes a benzene ring with two substituents para to each other, an amino group in the fourth position, and the singly substituted 1-sulfonamido group .


Chemical Reactions Analysis

Sulfonyl chlorides, such as “4-[Acetyl(methyl)amino]benzenesulfonyl chloride”, contain a good leaving group (Cl). That is what makes them highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in this synthesis, but they can also cause problems .


Physical And Chemical Properties Analysis

The molecular weight of “4-[Acetyl(methyl)amino]benzenesulfonyl chloride” is 247.699 Da . It contains a total of 25 atom(s); 10 Hydrogen atom(s), 9 Carbon atom(s), 1 Nitrogen atom(s), 3 Oxygen atom(s), 1 Sulfur atom(s), and 1 Chlorine atom(s) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Sterically Hindered Isomers : Rublova et al. (2017) synthesized two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and analyzed their molecular-electronic structures and kinetics. These compounds were found to be organized as molecular crystals and linked by hydrogen bonds, indicating potential in material science applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Biological Activity

  • Antibacterial Activity of Derivatives : Behrami (2018) reported on the synthesis of derivatives from Chromen-2-one, including 4-[Acetyl-(2-oxo-2H-chromen-4-yl)-amino]-benzenesulfonyl chloride, and tested their antibacterial activity against common bacteria. This highlights the compound's potential in developing new antimicrobial agents (Behrami, 2018).

Chemical Interactions and Reactions

Polymer Science

  • Latent Curing Agents : Lei et al. (2015) synthesized derivatives of 2-ethyl-4-methylimidazole using benzenesulfonyl chloride and applied them in epoxy resin as latent curing agents. This research demonstrates the compound's utility in polymer science, especially in developing advanced materials (Lei, Ma, Wang, & Zhang, 2015).

Cancer Research

  • Antiproliferative Activity : Awad et al. (2015) synthesized new pyrimidine derivatives using benzenesulfonyl chloride and evaluated their antiproliferative activity against human cancer cell lines, indicating potential applications in cancer research (Awad, Fathalla, Wietrzyk, Milczarek, Soliman, & Mohamed, 2015).

Chemical Synthesis and Reactions

  • Solid-Phase Synthesis : Fülöpová and Soural (2015) used benzenesulfonyl chlorides in solid-phase synthesis, demonstrating its utility in creating a variety of chemical structures, useful in medicinal chemistry and drug discovery (Fülöpová & Soural, 2015).

Catalysis

Safety And Hazards

“4-[Acetyl(methyl)amino]benzenesulfonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this chemical with care, wear protective gloves, clothing, eye protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[acetyl(methyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXBSNLZPGJSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303634
Record name 4-[acetyl(methyl)amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Acetyl(methyl)amino]benzenesulfonyl chloride

CAS RN

39169-92-1
Record name NSC159468
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159468
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[acetyl(methyl)amino]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-methylacetamido)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Methylacetanilide (25.0 g, 188.0 mmol) was added to chlorosulfonic acid (62.8 ml) under cooling with ice in portions at such a rate as not to raise the temperature of the resulting mixture to 50° C. or above, which took about 10 minutes. The obtained mixture was stirred at 80° C. for 2.5 hours and poured into a mixture comprising ice (200 ml), hexane (30 ml) and isopropyl ether (30 ml) under cooling with ice at 20° C. or below in portions to decompose excess chlorosulfonic acid. The precipitated crystal was recovered by filtration, washed with water and dissolved in ethyl acetate. The obtained solution was washed with water and a saturated aqueous solution of common salt. The organic layer was dried over magnesium sulfate and concentrated to give the title compound as a white crystal (19.4 g, yield: 42%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
62.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

A solution of N-methyl-N-phenylacetamide (11 g, 73.83 mmol) in dichloromethane (20 mL) was added dropwise to HSO3Cl (80 g, 689.66 mmol) at 5° C. The resulting solution was then stirred at room temperature overnight. The reaction mixture was then quenched by adding 100 mL of iced water. The resulting solution was extracted using dichloromethane (2×50 mL) and the organic layers were combined. The residue was purified by column chromatography using a 10:1 ethyl acetate/petroleum ether solvent system to give 2.2 g (11%) of 4-(N-methylacetamido)benzene-1-sulfonyl chloride as a white solid. 1H NMR (CDCl3) δ 8.09 (d, 2H), 7.48 (d, 2H), 3.38 (s, 3H), 2.17 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
HSO3Cl
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

(Based on the procedure of O. K. Stojanovic et al. Chem. Abstr. 1973, 78, 3902s.) N-Methyl-N-phenyl-acetamide (10.0 g, 67 mmol) is heated with 50 ml of ClSO3H at 70° C. for 90 min. The mixture is poured into 200 ml of ice, and the resulting product is filtered and washed with 2×25 ml of H2O to the give the title compound as an off-white solid.
[Compound]
Name
3902s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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